17R-Drospirenone
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Overview
Description
17R-Drospirenone is a synthetic derivative of drospirenone, a progestin and antiandrogen medication commonly used in birth control pills and menopausal hormone therapy . It is characterized by a reversed configuration of the 17-spirolactone ring, which distinguishes it from its parent compound . The molecular formula of this compound is C24H30O3, and it has a molecular weight of 366.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17R-Drospirenone involves the modification of drospirenone’s structure. The key step is the inversion of the configuration at the 17-position of the spirolactone ring. This can be achieved through various chemical reactions, including selective reduction and oxidation processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 17R-Drospirenone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
17R-Drospirenone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 17R-Drospirenone involves its interaction with progesterone receptors, where it acts as an agonist. This interaction leads to the modulation of gene expression and cellular responses associated with progesterone . Additionally, this compound exhibits antiandrogenic and antimineralocorticoid activities, contributing to its therapeutic effects .
Comparison with Similar Compounds
Drospirenone: The parent compound with similar progestogenic and antiandrogenic properties.
Cyproterone Acetate: Another progestin with antiandrogenic activity, used in the treatment of androgen-related conditions.
Desogestrel: A progestin used in contraceptive formulations, with a different chemical structure and pharmacological profile.
Uniqueness of 17R-Drospirenone: this compound is unique due to its reversed configuration at the 17-position, which affects its biological activity and interaction with receptors. This structural difference can lead to variations in its pharmacokinetics and pharmacodynamics compared to other progestins .
Properties
IUPAC Name |
10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860831 |
Source
|
Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'(4H,4'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93920-59-3 |
Source
|
Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'(4H,4'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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